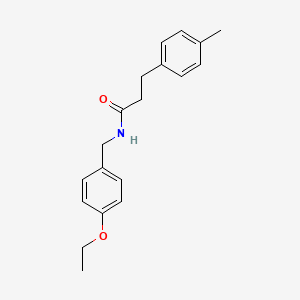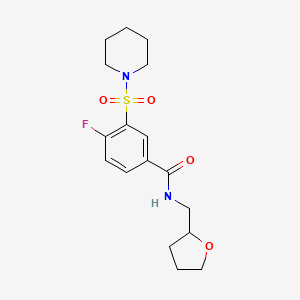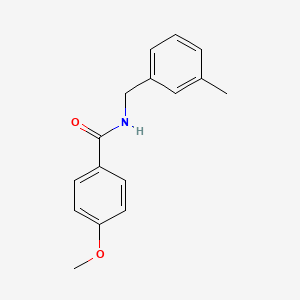
4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Descripción general
Descripción
4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, also known as BZS, is a chemical compound that has been studied for its potential use in scientific research. BZS is a member of the benzoxazine family of compounds, which are known to have a variety of biological activities.
Mecanismo De Acción
4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is believed to exert its biological effects by binding to specific proteins in cells. One of the proteins that 4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has been shown to bind to is Hsp90. By binding to Hsp90, 4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide may interfere with the protein's normal function, leading to a variety of biological effects.
Biochemical and Physiological Effects
4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide in lab experiments is its specificity for certain proteins. By targeting specific proteins, researchers can gain insights into the role of these proteins in biological processes. However, one limitation of using 4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide.
Direcciones Futuras
There are several potential future directions for research on 4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide. One area of interest is its potential as a cancer therapy in vivo. Further studies are needed to determine the optimal dosage and potential side effects of 4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide in animal models.
Another area of interest is 4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide's potential as a tool for studying the role of specific proteins in biological processes. By studying the effects of 4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide on specific proteins, researchers may be able to gain insights into the role of these proteins in various biological processes.
In addition, further studies are needed to determine the potential side effects of 4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide in humans. If 4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide proves to be safe and effective in humans, it may have potential as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion
In conclusion, 4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a chemical compound that has been studied for its potential use in scientific research. 4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has been shown to have a variety of biological effects, including the inhibition of cancer cell growth and the binding to specific proteins involved in biological processes. While further studies are needed to determine the optimal dosage and potential side effects of 4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, it has the potential to be a valuable tool for studying the role of specific proteins in biological processes and as a therapeutic agent for the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. 4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer therapy in vivo.
Another area of interest is 4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide's potential as a tool for studying the role of specific proteins in biological processes. 4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has been shown to bind to a specific protein known as Hsp90, which is involved in a variety of cellular processes. By studying the effects of 4-(benzylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide on Hsp90, researchers may be able to gain insights into the role of this protein in various biological processes.
Propiedades
IUPAC Name |
4-benzylsulfonyl-N-pyridin-3-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c25-21(23-17-9-6-12-22-13-17)20-14-24(18-10-4-5-11-19(18)28-20)29(26,27)15-16-7-2-1-3-8-16/h1-13,20H,14-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQPLQKLDQHWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1S(=O)(=O)CC3=CC=CC=C3)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylsulfonyl)-N-(pyridin-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4447035.png)
![2-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B4447040.png)
![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4447045.png)
![2-[(2-{[4-(diethylamino)benzyl]amino}ethyl)amino]ethanol dihydrochloride](/img/structure/B4447053.png)

![N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine](/img/structure/B4447060.png)

amine dihydrochloride](/img/structure/B4447075.png)


amino]methyl}benzamide](/img/structure/B4447114.png)
